molecular formula C16H13ClF4N2O3S B3540507 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3540507
M. Wt: 424.8 g/mol
InChI Key: UITPNSIHNWLIKW-UHFFFAOYSA-N
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Description

The compound “N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide” is a complex organic molecule. It contains several functional groups including a trifluoromethyl group, a chloro group, a fluoro group, and a methylsulfonyl group. These groups are attached to phenyl rings which are further connected to a glycinamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursors. The trifluoromethyl, chloro, and fluoro groups could be introduced using respective reagents . The methylsulfonyl group could be introduced in a similar manner. Finally, the glycinamide group could be attached via a suitable coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-withdrawing nature of the trifluoromethyl, chloro, and fluoro groups would likely influence the electronic structure of the phenyl rings .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions. The trifluoromethyl, chloro, and fluoro groups might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple electronegative atoms (F, Cl, O) would likely make it polar. This could influence its solubility, boiling point, melting point, and other physical properties .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF4N2O3S/c1-27(25,26)23(14-5-3-2-4-12(14)18)9-15(24)22-13-8-10(16(19,20)21)6-7-11(13)17/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITPNSIHNWLIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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